molecular formula C18H22N2O4 B11388066 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide

Cat. No.: B11388066
M. Wt: 330.4 g/mol
InChI Key: FXCJLCAVHCVFKU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide is a synthetic organic compound that features a furan ring, a morpholine ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of the furan-2-yl ethylamine intermediate, which is then reacted with morpholine to form the morpholin-4-yl ethylamine derivative. This intermediate is subsequently coupled with 2-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide involves the inhibition of protein tyrosine kinases. These enzymes play a key role in the regulation of cellular processes such as growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways that are often associated with cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide is unique due to its combination of a furan ring, a morpholine ring, and a methoxybenzamide moiety. This structure allows it to interact with protein tyrosine kinases in a specific manner, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methoxybenzamide

InChI

InChI=1S/C18H22N2O4/c1-22-16-6-3-2-5-14(16)18(21)19-13-15(17-7-4-10-24-17)20-8-11-23-12-9-20/h2-7,10,15H,8-9,11-13H2,1H3,(H,19,21)

InChI Key

FXCJLCAVHCVFKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

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